![molecular formula C₁₆H₂₀N₂O₃ B1142828 8-Hydroxy-5-[2-(isopropylamino)butyryl]quinolin-2(1H)-one CAS No. 63235-39-2](/img/structure/B1142828.png)

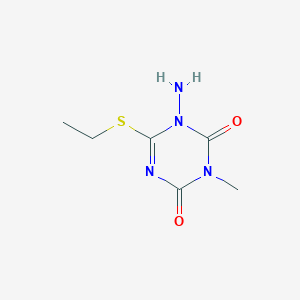

8-Hydroxy-5-[2-(isopropylamino)butyryl]quinolin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Hydroxy-5-[2-(isopropylamino)butyryl]quinolin-2(1H)-one is a useful research compound. Its molecular formula is C₁₆H₂₀N₂O₃ and its molecular weight is 288.34. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biological and Phototherapeutic Applications

- Antiproliferative Activity and Photochemotherapy : A study by Chilin et al. (2003) explored the synthesis and biological properties of 4-Hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones. These compounds, including HOFQ, demonstrated moderate antiproliferative activity in mammalian cells and enhanced activity upon UVA irradiation, without mutagenicity or skin phototoxicity. They also exhibited promising photochemotherapeutic potential due to photobinding to DNA with different sequence specificity compared to furocoumarins, suggesting their use as photochemotherapeutic agents (Chilin et al., 2003).

Anticancer Activity

- Synthetic Makaluvamine Analogues : Wang et al. (2009) focused on the anticancer activity of novel synthetic makaluvamine analogues, demonstrating that these compounds, particularly FBA-TPQ, exhibited potent apoptosis induction and cell growth inhibition in breast cancer cell lines. This suggests the utility of quinolinone derivatives in cancer treatment (Wang et al., 2009).

Metal Ion Complexing and Corrosion Inhibition

- Metal Ion Complexing Ability : Manolova et al. (1998) prepared polyethers with 8-hydroxy-5-quinolinyl end-groups, investigating their complexation with metal ions such as Fe3+ and various bivalent metal ions. This study highlights the material's potential in developing water-soluble metal ion complexes, with implications for industrial and environmental applications (Manolova et al., 1998).

Antimicrobial and Anti-inflammatory Activity

- Isoxazoline Incorporated 2-Quinolones : Kumar et al. (2014) synthesized novel isoxazoline incorporated 2-quinolone derivatives, which were evaluated for their antimicrobial and anti-inflammatory activities. This research contributes to the development of new therapeutic agents based on quinolone structures (Kumar et al., 2014).

Fluorescence Sensing of Metal Ions

- Fluorescein-based Zn(II) Sensors : Nolan et al. (2005) developed fluorescein-based dyes derivatized with 8-aminoquinoline, such as QZ1 and QZ2, for sensing Zn(II) ions. These dyes exhibit significant fluorescence enhancement upon Zn(II) coordination, suggesting their application in biological Zn(II) detection (Nolan et al., 2005).

作用機序

Target of Action

It is structurally analogous to 8-hydroxyquinoline , which is known to interact with metal ions .

Mode of Action

The compound, being structurally similar to 8-hydroxyquinoline , may interact with its targets in a similar manner. In aqueous solution, 8-hydroxyquinoline loses a proton and forms chelate complexes with metal ions .

Biochemical Pathways

The analogous 8-hydroxyquinoline and its derivatives exhibit antiseptic, disinfectant, and pesticide properties , suggesting that they may interfere with microbial metabolic pathways.

Result of Action

8-hydroxyquinoline and its derivatives are known to exhibit antiseptic, disinfectant, and pesticide properties , suggesting that they may have antimicrobial effects.

特性

IUPAC Name |

8-hydroxy-5-[2-(propan-2-ylamino)butanoyl]-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15/h5-9,12,17,19H,4H2,1-3H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMWSWALJPFSEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=C2C=CC(=O)NC2=C(C=C1)O)NC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。